Cas no 2171461-32-6 (3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamidobutanoic acid)

3-Ethoxy-4-(2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamido)butanoic acid is a specialized protected amino acid derivative, primarily used in peptide synthesis. Its key structural features include an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, ensuring selective deprotection under mild basic conditions, and an ethoxy-methoxy side chain that enhances solubility in organic solvents. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its stability under standard coupling conditions and compatibility with orthogonal protection strategies. The presence of both ether and carboxyl functionalities allows for further derivatization, making it a versatile intermediate in the synthesis of complex peptidomimetics and bioactive molecules. Its design minimizes side reactions, improving yield and purity in peptide assembly.
3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamidobutanoic acid structure
2171461-32-6 structure
商品名:3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamidobutanoic acid
CAS番号:2171461-32-6
MF:C26H32N2O7
メガワット:484.541487693787
CID:6463376
PubChem ID:165505700

3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamidobutanoic acid 化学的及び物理的性質

名前と識別子

    • 3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamidobutanoic acid
    • 2171461-32-6
    • 3-ethoxy-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]butanoic acid
    • EN300-1481150
    • インチ: 1S/C26H32N2O7/c1-3-34-17(14-24(29)30)15-27-25(31)23(12-13-33-2)28-26(32)35-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-23H,3,12-16H2,1-2H3,(H,27,31)(H,28,32)(H,29,30)
    • InChIKey: BJINOEWXSBMSSA-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(C(NCC(CC(=O)O)OCC)=O)CCOC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 484.22095136g/mol
  • どういたいしつりょう: 484.22095136g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 35
  • 回転可能化学結合数: 14
  • 複雑さ: 681
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 123Ų

3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamidobutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1481150-0.25g
3-ethoxy-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]butanoic acid
2171461-32-6
0.25g
$3099.0 2023-06-06
Enamine
EN300-1481150-250mg
3-ethoxy-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]butanoic acid
2171461-32-6
250mg
$3099.0 2023-09-28
Enamine
EN300-1481150-0.1g
3-ethoxy-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]butanoic acid
2171461-32-6
0.1g
$2963.0 2023-06-06
Enamine
EN300-1481150-1.0g
3-ethoxy-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]butanoic acid
2171461-32-6
1g
$3368.0 2023-06-06
Enamine
EN300-1481150-10000mg
3-ethoxy-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]butanoic acid
2171461-32-6
10000mg
$14487.0 2023-09-28
Enamine
EN300-1481150-100mg
3-ethoxy-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]butanoic acid
2171461-32-6
100mg
$2963.0 2023-09-28
Enamine
EN300-1481150-5000mg
3-ethoxy-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]butanoic acid
2171461-32-6
5000mg
$9769.0 2023-09-28
Enamine
EN300-1481150-50mg
3-ethoxy-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]butanoic acid
2171461-32-6
50mg
$2829.0 2023-09-28
Enamine
EN300-1481150-2500mg
3-ethoxy-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]butanoic acid
2171461-32-6
2500mg
$6602.0 2023-09-28
Enamine
EN300-1481150-5.0g
3-ethoxy-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]butanoic acid
2171461-32-6
5g
$9769.0 2023-06-06

3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamidobutanoic acid 関連文献

3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamidobutanoic acidに関する追加情報

3-Ethoxy-4-(2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamidobutanoic Acid: A Comprehensive Overview

3-Ethoxy-4-(2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamidobutanoic Acid is a complex organic compound with the CAS registry number 2171461-32-6. This compound belongs to the class of amino acids modified with protective groups, specifically featuring a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis. The compound's structure incorporates multiple functional groups, including an ethoxy group, a methoxy group, and an amide linkage, making it a versatile molecule with potential applications in pharmaceuticals, biotechnology, and materials science.

The synthesis of 3-Ethoxy-4-(2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamidobutanoic Acid typically involves multi-step organic reactions. The key steps include the introduction of the Fmoc group, which is a common protecting group for amino acids during peptide synthesis. The Fmoc group is introduced via a reaction with fluorenylmethyloxycarbonyl chloride (FmocCl) in the presence of a base. The ethoxy and methoxy groups are introduced through alkoxylation reactions, ensuring the stability and functionality of the molecule. Recent advancements in asymmetric synthesis and catalytic methods have enabled more efficient and selective pathways for constructing such complex molecules.

One of the most significant applications of this compound lies in its use as a building block in peptide synthesis. The Fmoc group plays a critical role in solid-phase peptide synthesis (SPPS), where it protects the amino terminus of amino acids during the assembly of peptides. The presence of multiple functional groups in this compound allows for its use in constructing bioactive peptides, which are essential for drug discovery and development. Recent studies have highlighted the importance of such compounds in designing peptides with enhanced stability, bioavailability, and specificity for therapeutic targets.

In addition to its role in peptide synthesis, 3-Ethoxy-4-(2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamidobutanoic Acid has shown potential in materials science applications. Its unique structure enables it to serve as a precursor for the synthesis of advanced materials, such as polyamides and polyurethanes. Researchers have explored its use in creating biodegradable polymers for biomedical applications, including drug delivery systems and tissue engineering scaffolds. The incorporation of ethoxy and methoxy groups enhances the hydrophilicity and biocompatibility of these materials, making them suitable for various medical applications.

Recent advancements in computational chemistry have provided deeper insights into the molecular properties of this compound. Quantum mechanical calculations have revealed its electronic structure, reactivity patterns, and interaction with biological systems. These studies have been instrumental in optimizing its synthesis and application strategies. Furthermore, machine learning algorithms have been employed to predict its bioavailability and pharmacokinetic properties, aiding in its development as a potential drug candidate.

The global demand for compounds like 3-Ethoxy-4-(2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamidobutanoic Acid is driven by the growing pharmaceutical and biotechnology industries. The increasing focus on personalized medicine and precision drug delivery has necessitated the development of advanced chemical building blocks like this compound. Its ability to serve as a versatile precursor makes it an invaluable tool in modern chemical research.

In conclusion, 3-Ethoxy-4-(2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamidobutanoic Acid is a multifunctional compound with significant potential across various scientific domains. Its role as a key intermediate in peptide synthesis and materials science underscores its importance in contemporary research. As advancements in synthetic chemistry continue to unfold, this compound is expected to find even more innovative applications, contributing to breakthroughs in medicine and technology.

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